Solubility Profile of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride in Organic Solvents: A Methodological Framework
Solubility Profile of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride in Organic Solvents: A Methodological Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its biopharmaceutical properties and a pivotal factor in drug formulation, purification, and manufacturing. This guide presents a comprehensive methodological framework for determining the solubility profile of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Given the limited publicly available solubility data for this specific compound, this document serves as a practical whitepaper for researchers. It outlines the theoretical underpinnings of solubility, provides a rationale for solvent selection, and details a robust, self-validating experimental protocol based on the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. By explaining the causality behind experimental choices, this guide empowers scientists to generate accurate, reliable, and interpretable solubility data, thereby accelerating process development and formulation design.
Introduction: The Imperative of Solubility Profiling
5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a substituted furan derivative with the chemical formula C₆H₇ClN₂O.[1] Its structure, featuring a polar furan ring, a nitrile group, and an ionizable aminomethyl hydrochloride salt, suggests complex solubility behavior that is highly dependent on the nature of the solvent.
In pharmaceutical development, understanding an API's solubility is not merely an academic exercise; it is a fundamental requirement for success.[2] Solubility dictates the dissolution rate, which in turn profoundly impacts bioavailability for solid dosage forms. Furthermore, solubility data is essential for:
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Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.
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Formulation Development: Designing stable and effective drug products, from oral solids to parenteral solutions.[2]
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Preclinical Studies: Preparing solutions for toxicology and pharmacology assessments.
This guide provides the scientific rationale and a detailed experimental workflow to systematically characterize the solubility of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride across a panel of pharmaceutically relevant organic solvents.
Theoretical Framework: The Physicochemical Drivers of Solubility
Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation.[3] This equilibrium is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[4]
2.1 Impact of Solute Structure
The molecular structure of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride presents several key features:
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Furan Ring and Nitrile Group: Contribute to the molecule's polarity.
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Aminomethyl Group: Acts as a hydrogen bond donor.
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Hydrochloride Salt: As an ionizable compound, its solubility is heavily influenced by the extent of its dissociation into the protonated amine (BH+) and chloride (Cl-) ions. The intrinsic solubility is defined as the equilibrium concentration of the un-ionized form of the molecule.[3]
2.2 The Role of the Solvent
The choice of solvent is critical. Key solvent properties influencing solubility include:
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Polarity: Polar solvents will better solvate the polar and ionic components of the molecule.
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Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, effectively solvating the amine and nitrile groups.
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Dielectric Constant: Solvents with a high dielectric constant can better stabilize the dissociated ions (BH+ and Cl-), favoring solubility.
Pre-Experimental Design: A Rational Approach to Solvent Selection
A well-designed study begins with a rational selection of solvents to probe a wide range of physicochemical interactions. This ensures the resulting data is comprehensive and maximally informative for downstream applications.
3.1 Analyte Characterization
Prior to initiating solubility studies, it is imperative to confirm the identity, purity, and solid-state form (e.g., crystalline vs. amorphous, absence of polymorphs) of the 5-(Aminomethyl)furan-3-carbonitrile hydrochloride batch. Standard techniques include ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC for purity assessment.
3.2 Solvent Selection Strategy
The chosen solvents should span the spectrum of polarity and hydrogen bonding capabilities relevant to pharmaceutical manufacturing. A recommended panel includes:
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Polar Protic Solvents: Methanol, Ethanol, Isopropanol (IPA). These are excellent hydrogen bond donors and acceptors.
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Polar Aprotic Solvents: Acetonitrile (ACN), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO). These solvents possess polarity but lack a donor hydrogen.
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Non-Polar Solvents: Toluene, Heptane. These will establish the lower limit of solubility and are useful in anti-solvent crystallization processes.
Caption: Rationale for solvent selection based on polarity and functionality.
Experimental Protocol: The Equilibrium Shake-Flask Method
The isothermal shake-flask method is the gold standard for equilibrium solubility determination due to its simplicity and reliability. The protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.[5]
4.1 Materials and Equipment
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5-(Aminomethyl)furan-3-carbonitrile hydrochloride (confirmed purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
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Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control[6]
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Centrifuge
-
Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated HPLC system with UV detector
4.2 Step-by-Step Methodology
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Preparation: Add an excess amount of the API to a pre-weighed glass vial. The goal is to have visible undissolved solid at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Equilibration:
-
Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).
-
Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[5]
-
Equilibrium is confirmed when the measured concentration between two consecutive time points is statistically insignificant (e.g., <5% difference).
-
-
Sample Collection and Phase Separation:
-
Stop agitation and allow the vials to stand for a short period for solids to settle.
-
Withdraw a sample from the supernatant.
-
Immediately separate the dissolved API from the undissolved solid. This can be achieved by either:
-
Filtration: Using a syringe filter compatible with the solvent.[5]
-
Centrifugation: Centrifuging the vial and sampling from the clear supernatant.
-
-
-
Dilution: Immediately and accurately dilute the filtrate/supernatant with a suitable mobile phase to a concentration within the validated range of the HPLC method. This prevents precipitation upon cooling or solvent evaporation.[5]
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
Caption: Experimental workflow for the equilibrium shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Illustrative Solubility Data Table for 5-(Aminomethyl)furan-3-carbonitrile hydrochloride at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | |
| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | DMSO | 46.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | |
| Non-Polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Heptane | 1.9 | [Experimental Value] | [Calculated Value] |
Interpretation: The results should be analyzed in the context of the theoretical principles discussed. For instance, high solubility in methanol and DMSO would be expected due to their high polarity and ability to engage in hydrogen bonding or strong dipole-dipole interactions. Conversely, very low solubility in heptane would confirm the compound's polar, ionic character.
Advanced Tools: Predictive Modeling
While experimental determination is the definitive method, computational tools can provide rapid, cost-effective initial estimates and guide solvent selection.[7]
-
Thermodynamic Models: Approaches like COSMO-RS, UNIFAC, and NRTL-SAC predict solubility based on molecular structure and thermodynamic principles.[8][9][10]
-
Machine Learning (ML) Models: Quantitative Structure-Property Relationship (QSPR) models trained on large datasets can predict the solubility of new molecules with increasing accuracy.[10][11] These models use molecular descriptors to correlate a compound's structure with its solubility.[11]
Conclusion
Determining the solubility profile of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a foundational step in its development pathway. The robust, systematic approach detailed in this guide, centered on the equilibrium shake-flask method and rational solvent selection, provides a reliable framework for generating the high-quality data required by process chemists and formulation scientists. By integrating sound theoretical principles with meticulous experimental practice, researchers can effectively map the solubility landscape of this important compound, mitigating risks and enabling efficient, data-driven development.
References
- Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles Source: Journal of the American Chemical Society URL
- Source: National Institutes of Health (NIH)
- Title: Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models Source: Industrial & Engineering Chemistry Research - ACS Publications URL
- Title: Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media Source: MDPI URL
- Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- Title: Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances Source: Semantic Scholar URL
- Title: Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation Source: PubMed URL
- Source: National Institutes of Health (NIH)
- Source: World Health Organization (WHO)
- Title: API Solubility and Dissolution Enhancement Via Formulation Source: Sigma-Aldrich URL
- Title: 5-(aminomethyl)
- Title: Solvent Miscibility Table Source: MilliporeSigma URL
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